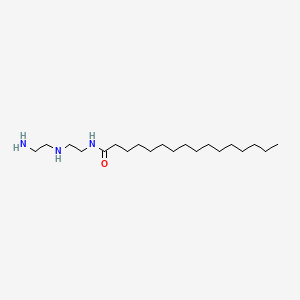

N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide

Description

Molecular Architecture and IUPAC Nomenclature

N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide features a 16-carbon saturated hydrocarbon chain (hexadecyl group) bonded to an amide functional group, which is further connected to a branched polyamine moiety. The IUPAC name systematically describes this architecture:

- Parent chain : Hexadecanamide (16-carbon amide).

- Substituents : A tertiary amine system at the N-position, composed of two ethylenediamine units.

The IUPAC name, N-[2-(2-aminoethylamino)ethyl]hexadecanamide, reflects this arrangement by prioritizing the amide backbone and specifying the polyamine substituent’s connectivity. The molecular formula is C₂₀H₄₃N₃O , with a molecular weight of 341.6 g/mol . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 41413-42-7 | |

| SMILES | CCCCCCCCCCCCCCCC(=O)NCCNCCN | |

| InChIKey | HTJWGYOCILDNSB-UHFFFAOYSA-N |

The amide carbonyl group at position 1 of the hexadecyl chain creates a planar region, while the ethylenediamine branches introduce rotational flexibility.

Stereochemical Analysis and Conformational Dynamics

Despite its structural complexity, N-(2-((2-aminoethyl)amino)ethyl)hexadecan-1-amide lacks chiral centers due to the absence of tetrahedral stereogenic atoms. However, its conformational dynamics are governed by:

- Amide bond rigidity : The planar amide group restricts rotation between the carbonyl carbon and nitrogen, stabilizing trans configurations.

- Ethylenediamine flexibility : The three consecutive nitrogen atoms in the polyamine side chain permit free rotation around C–N bonds, enabling multiple low-energy conformers. Computational models indicate that steric hindrance between adjacent amine groups limits the adoption of fully extended conformations.

Molecular dynamics simulations suggest that the compound adopts a compact conformation in nonpolar environments, with the hexadecyl chain folding toward the polyamine moiety to minimize hydrophobic surface area. In aqueous solutions, the polyamine segment extends to maximize hydrogen bonding with water molecules, while the alkyl chain remains coiled.

Comparative Structural Analogues in Polyamine-Amide Systems

N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide belongs to a broader class of polyamine-amides, which combine lipid-soluble alkyl chains with water-soluble polyamine groups. Key analogues include:

The hexadecanamide chain in N-(2-((2-aminoethyl)amino)ethyl)hexadecan-1-amide confers significantly higher hydrophobicity compared to shorter-chain analogues, enabling unique membrane interactions. This structural feature aligns it with surfactants that stabilize lipid bilayers through hydrophobic anchoring and polar headgroup solvation.

Electrostatic potential maps reveal that the compound’s polyamine segment retains a positive charge density comparable to natural polyamines like spermidine, facilitating interactions with anionic biomolecules. However, its elongated alkyl chain disrupts helical nucleic acid structures more effectively than unmodified polyamines, as demonstrated in circular dichroism studies.

Properties

CAS No. |

41413-42-7 |

|---|---|

Molecular Formula |

C20H43N3O |

Molecular Weight |

341.6 g/mol |

IUPAC Name |

N-[2-(2-aminoethylamino)ethyl]hexadecanamide |

InChI |

InChI=1S/C20H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-22-17-16-21/h22H,2-19,21H2,1H3,(H,23,24) |

InChI Key |

HTJWGYOCILDNSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCNCCN |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Acyl Chloride Route

Step 1: Preparation of Hexadecanoyl Chloride

Hexadecanoic acid (palmitic acid) is converted to hexadecanoyl chloride by reaction with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.

Step 2: Coupling with Diamine

The hexadecanoyl chloride is then reacted with 2-(2-aminoethylamino)ethylamine in anhydrous conditions, typically in an inert solvent such as dichloromethane or tetrahydrofuran (THF), in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.

-

- Temperature: 0–25 °C to control reaction rate and minimize side reactions.

- Time: 2–6 hours depending on scale and purity requirements.

- Workup: Aqueous quenching, extraction, and purification by recrystallization or chromatography.

-

- High yield and purity.

- Well-established method for amide synthesis.

-

- Use of corrosive reagents (SOCl2).

- Requires anhydrous and inert atmosphere conditions.

Direct Amidation Using Fatty Acid and Coupling Agents

Step 1: Activation of Hexadecanoic Acid

Hexadecanoic acid is activated using coupling reagents such as:

- Carbodiimides (e.g., DCC - dicyclohexylcarbodiimide)

- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HATU or HBTU (for peptide coupling)

Step 2: Reaction with Diamine

The activated acid intermediate is reacted with 2-(2-aminoethylamino)ethylamine under mild conditions.

-

- Solvent: DMF, DCM, or NMP.

- Temperature: Room temperature to 40 °C.

- Time: 4–24 hours.

-

- Avoids use of acid chlorides.

- Mild reaction conditions.

-

- Possible formation of urea by-products.

- Requires purification to remove coupling reagents.

Hydrolysis of Nitrile Precursors to Primary Amides

-

Fatty nitriles (e.g., hexadecanenitrile) can be hydrolyzed under basic or oxidative conditions to yield the corresponding primary amides.

-

- Basic hydrolysis using NaOH in aqueous-organic solvent mixtures.

- Oxidative hydrolysis using hydrogen peroxide at room temperature.

-

This method is more general for primary amides but less specific for the diamine-substituted amide unless the diamine is introduced post-amidation.

Use of Anhydrides for Amide Formation

-

Fatty acid anhydrides can react with amines to form amides.

-

- Reactivity is lower than acyl chlorides.

- Reaction rates are slower.

- Possible side reactions include N-acylation and diacylation, especially with primary amines.

-

This method is less commonly used for this compound due to the complexity of the diamine moiety and potential side reactions.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Acyl Chloride + Diamine | Hexadecanoyl chloride, diamine, base | High purity, well-established | Corrosive reagents, moisture sensitive | 80–95 |

| Direct Amidation with Coupling Agents | Hexadecanoic acid, DCC/EDC, diamine | Mild conditions, no acid chlorides | By-products, purification needed | 70–90 |

| Hydrolysis of Nitriles | NaOH/H2O2, hexadecanenitrile | Simple, mild | Limited to primary amides, not direct for diamine amides | 60–80 |

| Anhydride + Diamine | Hexadecanoic anhydride, diamine | Avoids acid chlorides | Slower, side reactions possible | 60–85 |

| Ritter Reaction | Alcohol, nitrile, strong acid | Useful for some amides | Not selective for complex amides | Variable |

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of new amide or ester compounds.

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include 2-[(2-aminoethyl)disulfanyl]ethan-1-amine () and ranitidine-related compounds (). Below is a comparative analysis:

Structural and Physicochemical Properties

Reactivity and Stability

- This compound: The amide bond resists hydrolysis under physiological conditions, enhancing stability. The primary amines are reactive sites for crosslinking or functionalization.

- 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine: The disulfide bond (S–S) is redox-sensitive, enabling cleavage under reducing environments (e.g., intracellular glutathione) . This property is exploited in drug delivery for triggered release.

- Ranitidine Derivatives : The thioether and furan groups in ranitidine-related compounds contribute to H₂-receptor binding (anti-ulcer activity) but are susceptible to oxidative degradation, forming sulfoxides .

Research Findings and Key Observations

Lipophilicity vs. Bioactivity: The hexadecanoyl chain in this compound likely enhances cellular uptake in lipid-rich environments compared to shorter-chain analogs like 2-[(2-aminoethyl)disulfanyl]ethan-1-amine. However, excessive lipophilicity may reduce bioavailability in aqueous systems.

Functional Group Influence :

- Disulfide-containing compounds () show utility in stimuli-responsive systems but lack the stability of amide bonds.

- Ranitidine derivatives () highlight the importance of heterocyclic rings (e.g., furan) for receptor targeting, a feature absent in the target compound.

Safety Considerations: While this compound lacks acute hazard classifications, its long-term toxicity profile remains unstudied. In contrast, ranitidine-related compounds have well-documented safety risks, including nitrosamine impurities .

Biological Activity

N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide, also known by its CAS number 87706-78-3, is a polyamine derivative characterized by a complex structure that includes a long aliphatic chain and multiple amino groups. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C22H48N4O, with a molecular weight of 384.643 g/mol. Its structure features a hexadecanamide backbone with three ethylene diamine segments, contributing to its hydrophobic character while enhancing biochemical interactions due to the amino groups.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H48N4O |

| Molecular Weight | 384.643 g/mol |

| LogP | 4.39 |

| InChI Key | VHZCVFYXWVNUHI-UHFFFAOYSA-N |

Biological Activity

The biological activity of this compound is largely attributed to its polyamine structure. Polyamines are known to play crucial roles in cellular functions such as cell growth, differentiation, and apoptosis regulation. Research suggests that compounds with similar structures can modulate cellular signaling pathways, potentially offering therapeutic benefits in cancer treatment and other diseases.

- Cellular Signaling Modulation : The compound's ability to interact with various biological molecules may influence signaling pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Hexadecanamide Backbone : This is achieved through amidation reactions involving hexadecanoic acid and appropriate amines.

- Introduction of Aminoethyl Chains : The amino groups are added via nucleophilic substitution reactions on the hexadecanamide structure.

Optimization of reaction conditions is crucial to ensure high yields and purity.

Applications

This compound has several notable applications:

- Pharmaceutical Development : Its structural complexity may confer unique properties advantageous for drug design.

- Biochemical Research : The compound is used in studies focusing on its interactions with biological systems, which are essential for understanding its mechanism of action.

Case Studies

Several studies have highlighted the potential of this compound:

- Cancer Therapeutics : Research indicates that polyamines can impact tumor growth and metastasis. Compounds similar to this compound have shown promise in preclinical models for cancer therapy .

- Antimicrobial Studies : Investigations into the antimicrobial properties of related compounds suggest that they can be effective against various pathogens, presenting opportunities for new antibiotic development.

Q & A

Q. What are the optimal synthetic routes for N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves amidation between hexadecanoic acid derivatives and polyamine precursors. A two-step approach is recommended:

Activation of the carboxylic acid : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl₂) to convert hexadecanoic acid to its acyl chloride .

Amide bond formation : React the acyl chloride with N-(2-aminoethyl)ethylenediamine under inert conditions (e.g., nitrogen atmosphere) at 60–80°C. Solvents such as dichloromethane or tetrahydrofuran (THF) are ideal for maintaining solubility.

Yield Optimization : Monitor pH (neutral to slightly basic) and use excess amine (1.5–2.0 equivalents). Purification via column chromatography (silica gel, chloroform:methanol 9:1) or recrystallization from ethanol improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing the structural integrity of N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm amine proton signals (δ 1.2–2.8 ppm for aliphatic chains; δ 3.1–3.5 ppm for ethylenediamine groups) and carbonyl resonance (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₂₂H₄₆N₃O: ~380.4 g/mol) and detect fragmentation patterns.

- Infrared Spectroscopy (IR) : Amide I band (~1650 cm⁻¹) and N–H stretching (~3300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the protonation state of this compound affect its interaction with lipid bilayers in gene delivery systems?

- Methodological Answer : The compound’s tertiary amines undergo pH-dependent protonation, critical for endosomal escape in gene transfection.

- Experimental Design :

Surface Plasmon Resonance (SPR) : Measure binding affinity to model lipid membranes at pH 4.5 (endosomal) vs. 7.4 (cytosolic).

Fluorescence Polarization : Use labeled liposomes to assess membrane disruption efficiency.

TRXF (Total Reflection X-ray Fluorescence) : Quantify elemental distribution in monolayers to map protonation-driven structural changes .

- Key Finding : Protonation at lower pH increases cationic charge density, enhancing DNA condensation and membrane fusion .

Q. What strategies resolve contradictions in reported cytotoxicity profiles of this compound across cell lines?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and exposure times (24–48 hrs).

- Dosage Calibration : Perform dose-response curves (1–100 µM) with controls for solvent effects (e.g., DMSO <0.1%).

- Mechanistic Studies : Combine MTT assays with flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .

Data Analysis & Experimental Design

Q. How can computational modeling predict the self-assembly behavior of N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide in aqueous solutions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model micelle/vesicle formation. Parameters include:

- Force fields: CHARMM36 for lipids.

- Solvation: TIP3P water model.

- Critical Outputs : Aggregation number, critical micelle concentration (CMC), and packing parameters (e.g., tail volume-to-headgroup area ratio). Validate with dynamic light scattering (DLS) and cryo-TEM .

Q. What statistical approaches are recommended for analyzing dose-dependent biological activity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s HSD for pairwise differences).

- Meta-Analysis : Use R or Python to aggregate data from independent studies, adjusting for batch effects via random-effects models .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.